molecular formula C15H12ClN3OS B5621456 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B5621456
M. Wt: 317.8 g/mol
InChI Key: DWOJXLTYSIFXBK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a urea derivative characterized by a 4-chlorophenyl group and a 6-methyl-substituted benzothiazole ring. Urea derivatives are widely studied for their diverse biological activities, including pesticidal, antifungal, and enzyme-inhibitory properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOJXLTYSIFXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-chloroaniline with 6-methyl-2-aminobenzothiazole in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactors has been shown to enhance the synthesis process by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds for Comparison :

1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea ():

  • Replaces benzothiazole with a 1,3,4-thiadiazole ring.
  • Ethyl group at position 5 increases lipophilicity (LogP: ~5.37) compared to the methyl group in the main compound .
  • Thiadiazole’s smaller aromatic system may reduce π-π interactions but improve solubility.

1-(2-Fluorobenzoyl)-3-(4-chlorophenyl)urea (): Substitutes benzothiazole with a 2-fluorobenzoyl group.

Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) ():

  • Commercial insecticide with a 2,6-difluorobenzoyl group.
  • Fluorine atoms improve metabolic stability and pesticidal activity .

1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea ():

  • Lacks a heterocyclic ring; instead, features dichlorophenyl substituents.
  • Higher chlorine content increases molecular weight (315.58 g/mol) and LogP (5.37), suggesting greater environmental persistence .

Thiazolyl Ureas (8f and 8g) (): Example: 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (8f).

Table 1: Comparative Data for Urea Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents LogP Notable Properties
1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea ~315.8 (estimated) 6-methyl-benzothiazole, 4-Cl-Ph ~4.5* High rigidity, potential enzyme inhibition
1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea 309.8 5-ethyl-thiadiazole, 4-Cl-Ph 5.37 Enhanced lipophilicity
Diflubenzuron 310.7 2,6-difluorobenzoyl, 4-Cl-Ph 3.8 EPA-approved insecticide
1-(2-Fluorobenzoyl)-3-(4-chlorophenyl)urea 292.7 2-F-benzoyl, 4-Cl-Ph 3.1 Electronegative fluorine improves H-bonding
Compound 8g () 412.0 4-Cl-methyl-thiazole, 3,4-diCl-Ph ~5.0* High yield (57.5%), potential bioactivity

*Estimated based on structural analogs.

Research Tools and Methodologies

  • Structural Analysis : SHELX software () is widely used for crystallographic refinement, aiding in the determination of substituent effects on molecular conformation .
  • Electronic Properties: Multiwfn () enables analysis of electron density and noncovalent interactions, critical for understanding substituent effects on reactivity .

Biological Activity

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea, also referred to by its ChemDiv Compound ID D223-0944, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H13ClN4O2S
  • Molecular Weight : 396.86 g/mol
  • LogP : 4.713 (indicating lipophilicity)
  • Water Solubility : LogSw = -4.84 (poorly soluble in water)

The compound features a chlorophenyl group and a benzothiazole moiety, which are known for contributing to various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole nucleus exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of benzothiazole, including this compound, possess activity against various bacterial strains.

Bacterial Strain Activity
Escherichia coliModerate to strong
Pseudomonas aeruginosaModerate
Salmonella typhiStrong
Bacillus subtilisModerate

In a study conducted by , the minimal inhibitory concentration (MIC) for similar benzothiazole derivatives was reported to be around 50 µg/mL against several tested organisms.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) have shown promising results:

Cell Line IC50 (µM)
HCT1165.16 - 20
MCF-7Moderate activity
A549High activity

The presence of the chlorophenyl and benzothiazole groups is believed to enhance the cytotoxic effects against these cancer cell lines .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, some studies have indicated that similar compounds act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are critical in cancer cell proliferation .

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including this compound. The study highlighted:

  • Synthesis : The compound was synthesized through a reaction between appropriate isocyanates and substituted benzothiazoles.
  • Biological Evaluation : The synthesized compounds were subjected to antibacterial and anticancer screening.
  • Results : The compound exhibited significant antibacterial activity against Salmonella typhi and moderate activity against other strains. In terms of anticancer properties, it showed promising results in inhibiting the growth of various cancer cell lines.

Q & A

Q. Table 1: Comparative Reaction Conditions

SolventBaseTemp (°C)Yield (%)Reference
DichloromethaneTriethylamine4078
TolueneNone11065

How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

Basic Research Question
Combined spectroscopic methods are critical:

  • 1H NMR : Look for urea NH protons (~8–10 ppm as broad signals) and aromatic protons from the chlorophenyl (δ 7.2–7.6 ppm) and benzothiazole (δ 7.8–8.2 ppm) groups. Splitting patterns confirm substitution positions .
  • IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) are key .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ with chlorine isotopic signature (3:1 ratio for ³⁵Cl/³⁷Cl). High-resolution MS confirms molecular formula (C₁₅H₁₂ClN₃OS) .

Note : Deuterated solvents (e.g., DMSO-d₆) may resolve NH proton broadening in NMR.

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Basic Research Question
Crystallization challenges include:

  • Low solubility : Urea derivatives often require mixed solvents (e.g., DMF/water).
  • Disorder : Flexible benzothiazole and chlorophenyl groups may cause positional disorder.
  • Twinning : Plate-like crystals prone to twinning require careful data collection.

Q. Methodological Solutions :

  • Use SHELXL for refinement, leveraging constraints for disordered regions .
  • Employ slow evaporation in ethyl acetate/hexane (1:3) to grow single crystals .

How can computational methods predict the biological activity of urea derivatives like this compound?

Advanced Research Question
Structure-activity relationship (SAR) studies involve:

  • Molecular docking : Target enzymes (e.g., serine proteases) using PDB structures (e.g., 1S9V) to assess binding affinity .
  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites.
  • Pharmacophore modeling : Map hydrogen-bond donors (urea NH) and acceptors (benzothiazole N) for target interactions .

Validation : Compare computational results with enzymatic assays (e.g., inhibition of Cryptosporidium parvum IMPDH) .

What strategies are effective in analyzing mass spectrometry data for chlorine-containing urea derivatives?

Advanced Research Question
Chlorine’s isotopic pattern (³⁵Cl:³⁷Cl = 3:1) aids identification:

  • High-resolution MS : Confirm exact mass (e.g., m/z 318.0372 for [M+H]⁺).
  • MS/MS fragmentation : Look for neutral loss of CO (28 Da) from the urea group and benzothiazole-derived ions .

Q. Common Pitfalls :

  • Overlapping isotopic clusters in complex mixtures; use LC-MS to separate peaks.

How do structural modifications at the benzothiazole ring affect the compound’s physicochemical properties?

Advanced Research Question
Modifications (e.g., methyl group at position 6) influence:

  • Lipophilicity : LogP increases with electron-donating substituents, enhancing membrane permeability.
  • Thermal stability : Methyl groups reduce melting points (e.g., 340–342°C for similar compounds ).
  • Bioactivity : Bulkier substituents may sterically hinder target binding.

Q. Experimental Design :

  • Synthesize analogs with substituents at positions 5 or 7.
  • Compare solubility (via shake-flask method) and bioactivity (enzyme inhibition assays) .

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